2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride
CAS No.:
Cat. No.: VC16526471
Molecular Formula: C12H15ClN2S
Molecular Weight: 254.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2S |
|---|---|
| Molecular Weight | 254.78 g/mol |
| IUPAC Name | 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2S.ClH/c1-12(2,13)10-8-15-11(14-10)9-6-4-3-5-7-9;/h3-8H,13H2,1-2H3;1H |
| Standard InChI Key | IYLLYRJZWBFGHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CSC(=N1)C2=CC=CC=C2)N.Cl |
Introduction
Molecular Structure and Chemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride, reflects its core structure: a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) attached to a phenyl group at the 2-position and a dimethylamine group at the 4-position . The hydrochloride salt enhances its solubility in polar solvents, a critical factor for experimental handling. Key structural identifiers include the SMILES notation CC(C)(C1=CSC(=N1)C2=CC=CC=C2)N and the InChIKey NSYPSGDEJDWNRS-UHFFFAOYSA-N .
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂S | |
| Molecular Weight | 254.78 g/mol | |
| SMILES | CC(C)(C1=CSC(=N1)C2=CC=CC=C2)N | |
| InChIKey | NSYPSGDEJDWNRS-UHFFFAOYSA-N | |
| CAS Number | 1803572-21-5 |
Physicochemical Properties
While experimental data on physical properties like melting point or solubility remain limited, predictive models suggest moderate polarity due to the amine and thiazole groups. The compound’s collision cross-section (CCS) values for adducts such as [M+H]⁺ (149.0 Ų) and [M+Na]⁺ (161.0 Ų) indicate its behavior in mass spectrometry, relevant for analytical identification .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride involves multi-step organic reactions, typically starting with the formation of the thiazole core. A common approach includes the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-haloketones. Subsequent functionalization introduces the phenyl and amine groups, followed by salt formation with hydrochloric acid. This modular synthesis allows for the creation of structural analogs, enabling structure-activity relationship (SAR) studies.
Reactivity and Stability
The compound is stable under standard laboratory conditions but decomposes upon exposure to strong oxidizers, releasing hazardous gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides . Its amine group confers weak basicity, while the thiazole ring participates in electrophilic substitution reactions, offering avenues for further derivatization.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves; wash skin post-exposure |
| Eye Irritation | H319 | Use eye protection; rinse eyes immediately |
| Respiratory Irritation | H335 | Avoid dust inhalation; use fume hoods |
First Aid and Disposal
In case of exposure:
-
Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
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Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .
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Eye Contact: Flush with water for 15 minutes; consult an ophthalmologist .
Disposal must comply with local regulations, typically involving incineration or chemical waste treatment .
Applications and Research Directions
Current Uses
The compound is exclusively utilized in research settings for:
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Drug Discovery: As a scaffold for developing COX-2 inhibitors or anticancer agents.
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Chemical Biology: Probing thiazole-dependent enzymatic pathways.
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Material Science: Investigating conductive polymers incorporating heterocyclic amines.
Future Prospects
Ongoing studies aim to:
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Optimize bioavailability through prodrug formulations.
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Evaluate synergistic effects with existing chemotherapeutics.
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Explore antimicrobial activity against drug-resistant pathogens.
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